molecular formula C17H26N2O3S B4226606 N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide

N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide

Cat. No.: B4226606
M. Wt: 338.5 g/mol
InChI Key: MPEMSSDSLLGIRS-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is an organic compound that features a cyclohexyl group, a sulfonyl group, and an amide group

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds .

Future Directions

Future research directions could involve studying the compound’s potential applications, optimizing its synthesis, or investigating its mechanism of action. This would require experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Formation of the Sulfonyl Group: The sulfonyl group can be introduced by reacting an appropriate aromatic compound with a sulfonyl chloride in the presence of a base.

    Amide Formation: The amide group is formed by reacting the sulfonylated aromatic compound with an amine under suitable conditions, often using coupling reagents like EDCI or DCC.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction where a cyclohexyl halide reacts with the amide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-{4-[(methylamino)sulfonyl]phenyl}propanamide
  • N-cyclohexyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide
  • N-cyclohexyl-3-{4-[(butylamino)sulfonyl]phenyl}propanamide

Uniqueness

N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

N-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-18-23(21,22)16-11-8-14(9-12-16)10-13-17(20)19-15-6-4-3-5-7-15/h8-9,11-12,15,18H,2-7,10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEMSSDSLLGIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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